molecular formula C23H21N3O3S B2572718 N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide CAS No. 941869-54-1

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide

Cat. No.: B2572718
CAS No.: 941869-54-1
M. Wt: 419.5
InChI Key: LCUFJPLAFISUSS-UHFFFAOYSA-N
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Description

N-(5-Methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 5, a propanamide linker with a phenoxy group at position 3, and a pyridin-4-ylmethyl moiety. Benzothiazole derivatives are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The pyridylmethyl group in this compound may enhance bioavailability or target engagement, as seen in related molecules .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-28-19-7-8-21-20(15-19)25-23(30-21)26(16-17-9-12-24-13-10-17)22(27)11-14-29-18-5-3-2-4-6-18/h2-10,12-13,15H,11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUFJPLAFISUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Core Structure Key Substituents Bioactivity Notes References
Target Compound Benzothiazole + propanamide 5-methoxy, 3-phenoxy, pyridin-4-ylmethyl Not explicitly reported
MMV001239 Benzothiazole + benzamide 5-methoxy, 4-cyano, pyridin-3-ylmethyl Potential CYP51 inhibitor; no cytotoxicity
17b, 17c () Benzothiazole + nitrobenzenesulfonyl 4-nitrobenzenesulfonyl, phenyl/indolyl groups High synthetic yields (84–99%)
3n–3q () Indolyl + pyridin-4-yl Varied acyl groups (phenylpropanoyl, 4-methoxyphenyl, trifluoromethylphenyl) Variable yields (17–73%)
Reference P6, P10 () Thiazole + propanamide Trifluoropropylthio/difluorocyclopropylmethylthio, 4-methylpyridinyl Pesticidal applications (implied)

Key Observations:

  • Substituent Position Matters : The position of the pyridyl group (e.g., 3 vs. 4 in MMV001239 vs. the target compound) influences target selectivity. CYP51 inhibition in MMV001239 is attributed to its pyridin-3-ylmethyl group , whereas pyridin-4-yl derivatives (e.g., 3n–3q) may favor different interactions .
  • Electron-Withdrawing Groups : Nitro (17b, 17c) and trifluoromethyl (3q) substituents reduce synthetic yields (e.g., 17% for 3q) due to steric or electronic challenges .
  • Benzothiazole vs.

Biological Activity

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide is a complex organic compound with potential therapeutic applications. Its structure features several functional groups, including a benzothiazole ring, a phenoxy group, and a pyridine moiety, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O4S, with a molecular weight of approximately 435.5 g/mol. The presence of the methoxy group at the 5-position of the benzothiazole enhances solubility and may influence biological interactions.

Property Value
Molecular FormulaC23H21N3O4S
Molecular Weight435.5 g/mol
Key Functional GroupsBenzothiazole, Phenoxy, Pyridine

Antimicrobial and Anticancer Potential

The benzothiazole moiety is known for its antimicrobial and anticancer activities. Compounds with similar structures have demonstrated significant efficacy against various cancer cell lines and microbial strains. For instance, benzothiazole derivatives have been reported to exhibit cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines . The specific interactions of this compound with biological targets remain to be fully elucidated.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Benzothiazole : Utilizing 2-amino thiophenol and appropriate aldehydes.
  • Phenoxy Group Introduction : Employing phenolic compounds and alkylating agents.
  • Pyridine Functionalization : Incorporating pyridine derivatives through nucleophilic substitution reactions.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related benzothiazole compounds, derivatives were tested against various cancer cell lines. The results indicated that modifications in the benzothiazole structure significantly influenced cytotoxicity levels .

Compound Cell Line Tested IC50 (µM)
Benzothiazole Derivative AMCF-715
Benzothiazole Derivative BHCT-11620
N-(5-methoxy-1,3-benzothiazol-2-yl)MCF-7TBD

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